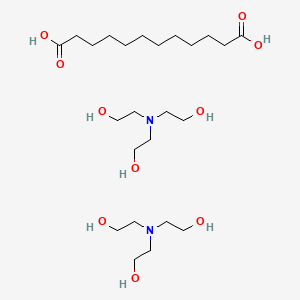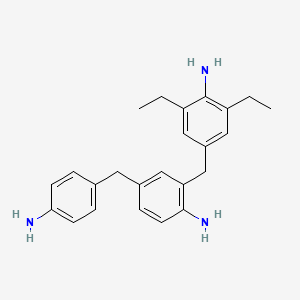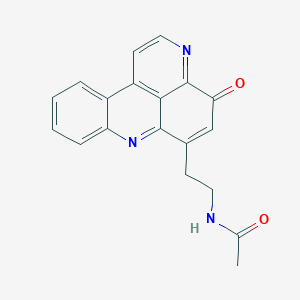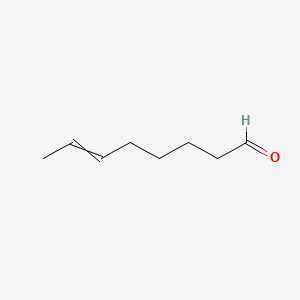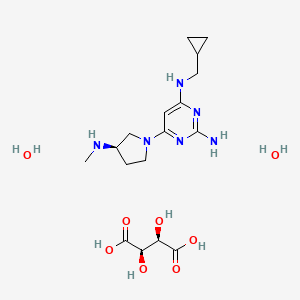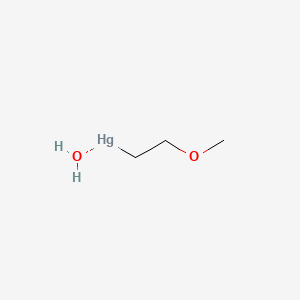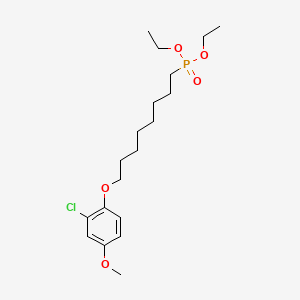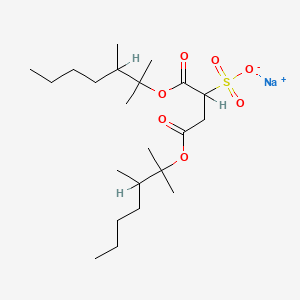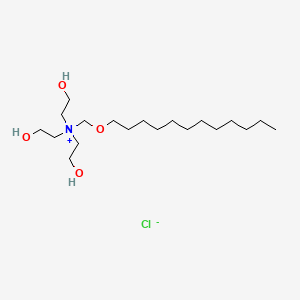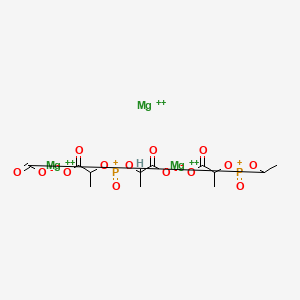
Trimagnesium bis(2,2'-(phosphonoylbis(oxy))bispropionate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimagnesium bis[2,2’-[phosphonoylbis(oxy)]bispropionate] is a chemical compound with the molecular formula C12H16Mg3O14P2+4 and a molecular weight of 519.109562. It is known for its unique structure, which includes magnesium ions coordinated with phosphonate and propionate groups . This compound is used in various scientific and industrial applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of trimagnesium bis[2,2’-[phosphonoylbis(oxy)]bispropionate] typically involves the reaction of magnesium salts with phosphonoylbis(oxy)bispropionate ligands under controlled conditions. The reaction is usually carried out in an aqueous medium, and the pH is carefully adjusted to facilitate the formation of the desired product. The reaction mixture is then subjected to purification processes such as crystallization or filtration to obtain the pure compound .
Industrial Production Methods
In industrial settings, the production of trimagnesium bis[2,2’-[phosphonoylbis(oxy)]bispropionate] is scaled up using large reactors and automated systems to ensure consistency and efficiency. The process involves the same basic steps as the laboratory synthesis but is optimized for higher yields and purity. Quality control measures are implemented to monitor the composition and properties of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Trimagnesium bis[2,2’-[phosphonoylbis(oxy)]bispropionate] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.
Substitution: The phosphonate and propionate groups can participate in substitution reactions, where other functional groups replace them.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized phosphonate derivatives, while reduction can produce reduced magnesium complexes. Substitution reactions can result in a variety of substituted phosphonate and propionate compounds .
Wissenschaftliche Forschungsanwendungen
Trimagnesium bis[2,2’-[phosphonoylbis(oxy)]bispropionate] has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in certain processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, including its role in drug delivery systems.
Wirkmechanismus
The mechanism of action of trimagnesium bis[2,2’-[phosphonoylbis(oxy)]bispropionate] involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biochemical effects. The specific pathways involved depend on the context of its use, whether in biological systems or industrial applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to trimagnesium bis[2,2’-[phosphonoylbis(oxy)]bispropionate] include other magnesium complexes with phosphonate and propionate ligands, such as:
- Magnesium bis[2,2’-[phosphonoylbis(oxy)]bispropionate]
- Magnesium bis[2,2’-[phosphonoylbis(oxy)]bisacetate]
- Magnesium bis[2,2’-[phosphonoylbis(oxy)]bisbutyrate]
Uniqueness
What sets trimagnesium bis[2,2’-[phosphonoylbis(oxy)]bispropionate] apart from these similar compounds is its specific coordination environment and the resulting chemical properties. The presence of three magnesium ions coordinated with the phosphonate and propionate groups provides unique reactivity and stability, making it particularly useful in certain applications .
Eigenschaften
CAS-Nummer |
97158-46-8 |
|---|---|
Molekularformel |
C12H16Mg3O14P2+4 |
Molekulargewicht |
519.11 g/mol |
IUPAC-Name |
trimagnesium;2-[1-carboxylatoethoxy(oxo)phosphaniumyl]oxypropanoate |
InChI |
InChI=1S/2C6H9O7P.3Mg/c2*1-3(5(7)8)12-14(11)13-4(2)6(9)10;;;/h2*3-4H,1-2H3,(H-,7,8,9,10);;;/q;;3*+2/p-2 |
InChI-Schlüssel |
GIUJDPZWWWUWHT-UHFFFAOYSA-L |
Kanonische SMILES |
CC(C(=O)[O-])O[P+](=O)OC(C)C(=O)[O-].CC(C(=O)[O-])O[P+](=O)OC(C)C(=O)[O-].[Mg+2].[Mg+2].[Mg+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


